molecular formula C7H7NO2 B045195 4-Amino-3,5-ditritiobenzoic acid CAS No. 117610-59-0

4-Amino-3,5-ditritiobenzoic acid

Cat. No. B045195
M. Wt: 141.15 g/mol
InChI Key: ALYNCZNDIQEVRV-PZFLKRBQSA-N
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Future Directions

The future directions for the study of 4-Amino-3,5-ditritiobenzoic acid are not well-documented in the available literature172. However, similar compounds have been studied for their potential applications171819.


Please note that the information provided is based on the available resources and there might be more recent studies or data that are not included in this analysis. For a more comprehensive understanding, it would be beneficial to conduct a thorough literature review and consult with experts in the field.


properties

IUPAC Name

4-amino-3,5-ditritiobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,8H2,(H,9,10)/i3T,4T
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALYNCZNDIQEVRV-PZFLKRBQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C1=CC(=CC(=C1N)[3H])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-3,5-ditritiobenzoic acid

Synthesis routes and methods I

Procedure details

55 g of 2,4-dichloro-3-methyl-5-nitrobenzoic acid and 141.6 g of Na2S2O4 are boiled in a mixture of 440 ml of glycol monomethyl ether and 440 ml of water for 3 hours. 620 ml of 1/2-concentrated HCl are added to the still warm solution and the mixture is then boiled up once more. After cooling to room temperature, the mixture is poured into 1.5 l of water and brought to pH 5 with sodium carbonate. 24.6 g of aminobenzoic acid are obtained. Melting point: 202°-3°.
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55 g
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141.6 g
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440 mL
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620 mL
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Synthesis routes and methods II

Procedure details

N-Trichloroacryloyl-p-aminobenzoic acid (440 μg) was dissolved in 1 mL of methanol, and 100 μL of this solution was added to 300 μL of potassium phosphate buffer (0.1 M, pH 8). In the same way a solution of p-aminobenzoic acid was prepared. Both solutions were analyzed by HPLC (C18-silica column, 0.01 M potassium phosphate buffer pH 4.5 initially, then 0 to 38% acetonitrile over 29 minutes. This gave a retention time of 6.8 min for p-aminobenzoic acid and 26 min for the product. The solutions were kept at room temperature. Analysis by HPLC demonstrated that the N-trichloroacryloyl-p-aminobenzoic acid was stable at least for four days. By this last day the solution of the p-aminobenzoic acid had discolored and additional peaks were seen.
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N-Trichloroacryloyl-p-aminobenzoic acid
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440 μg
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solution
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300 μL
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Synthesis routes and methods III

Procedure details

In place of 3-nitrotoluene of Example 7 there is charged the sodium salt of p-nitrobenzoic acid. A ca. 90% conversion of the nitro compound to p-aminobenzoic acid is obtained.
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Synthesis routes and methods IV

Procedure details

FIG. 2 presents the TEM image of a PABA dispersion prepared in 0.1 M phosphoric acid and fluoride. The PABA dispersion was purified and re-dispersed in the 0.1 M phosphoric acid without fluoride. The morphology of PABA prepared in 0.1 M phosphoric acid and fluoride is somewhat similar to that obtained in 0.1 M HCl and fluoride. In 0.1 M HCl solution and fluoride, spherical nanoparticles with diameter in the range of 2-15 nm are obtained.28 However, phosphate doped and complexed PABA produces irregular shape particles with size range 25-50 nm (FIG. 2). The difference observed in the size and shape of PABA prepared in phosphoric acid can be attributed to the boron-phosphate complexation.
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Synthesis routes and methods V

Procedure details

Menthyl Anthranilate or Salicylate
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